molecular formula C5H7F3 B15340028 (Trifluoromethyl)cyclobutane

(Trifluoromethyl)cyclobutane

Cat. No.: B15340028
M. Wt: 124.10 g/mol
InChI Key: GHVOECJFQKLZHU-UHFFFAOYSA-N
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Description

(Trifluoromethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of (Trifluoromethyl)cyclobutane have been reported. One method involves starting from readily available 4-oxocyclobutane precursors, which can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethane and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride, providing the desired compound upon decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl-substituted cyclobutanones, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

(Trifluoromethyl)cyclobutane has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which (Trifluoromethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (Trifluoromethyl)benzene
  • (Trifluoromethyl)propane
  • (Trifluoromethyl)cyclopentane

Uniqueness

(Trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased ring strain and enhanced reactivity, which are not observed in similar compounds with different ring sizes or substituents.

Properties

IUPAC Name

trifluoromethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOECJFQKLZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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